AFX-9901
Description
AFX-9901 (CAS No. 1046861-20-4) is a boron-containing organic compound with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol. Its structure includes a boronic acid group substituted with bromine, chlorine, and oxygen atoms, contributing to its unique physicochemical and pharmacological properties . Key characteristics include:
- Log P (octanol/water partition coefficient): Ranges from 0.61 (SILICOS-IT) to 2.15 (XLOGP3), indicating moderate lipophilicity.
- Solubility: Approximately 0.24 mg/mL in aqueous solutions, classified as "soluble" under standard conditions.
- Safety profile: No PAINS (pan-assay interference compounds) alerts, but one Brenk alert (related to reactive functional groups) .
This compound is synthesized via a palladium-catalyzed cross-coupling reaction using (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride in a tetrahydrofuran/water solvent system at 75°C .
Properties
IUPAC Name |
NONE |
|---|---|
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AFX9901; AFX-9901; AFX 9901; |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
AFX-9901 belongs to the arylboronic acid family, which is widely studied for applications in Suzuki-Miyaura coupling reactions and as enzyme inhibitors. Below is a comparative analysis with two structurally analogous compounds:
Table 1: Structural and Functional Comparison
Key Findings :
Substituent Effects :
- The additional oxygen atom in this compound enhances its polarity compared to the dichloro-substituted analog, improving solubility but reducing membrane permeability (log Kp = -6.21 cm/s) .
- Bromine and chlorine substituents in all three compounds contribute to electrophilic reactivity, critical for cross-coupling applications.
None of the compounds show CYP enzyme inhibition, reducing drug-drug interaction risks .
Synthetic Challenges :
- This compound requires precise stoichiometric control (e.g., potassium phosphate as a base) to avoid byproducts, whereas simpler analogs are more straightforward to synthesize .
Comparison with Functionally Similar Compounds
This compound’s boronic acid group shares functional similarities with bortezomib (a proteasome inhibitor) and tavaborole (an antifungal agent). However, critical distinctions exist:
Table 2: Functional Comparison with Therapeutic Boron Compounds
| Property | This compound | Bortezomib | Tavaborole |
|---|---|---|---|
| Primary Use | Research chemical | Anticancer (multiple myeloma) | Antifungal (onychomycosis) |
| Target | Undetermined | Proteasome | Leucyl-tRNA synthetase |
| Bioavailability | 0.55 | 0.82 | 0.90 |
| Log P | 2.15 (XLOGP3) | 1.50 | 2.30 |
| Clinical Stage | Preclinical | FDA-approved | FDA-approved |
Key Findings :
Mechanistic Divergence : Unlike bortezomib and tavaborole, this compound lacks a defined biological target, limiting its therapeutic translation despite favorable physicochemical properties.
Optimization Potential: this compound’s synthetic accessibility (score 2.07) is superior to bortezomib (score 4.50), suggesting easier scale-up for industrial applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
